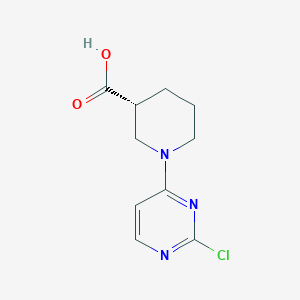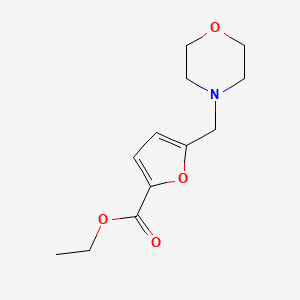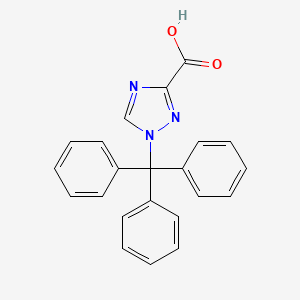
1-trityl-1,2,4-triazole-3-carboxylic acid
描述
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a trityl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-trityl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. A common method includes the thermal cyclization of these precursors at temperatures exceeding 140°C . Another approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.
科学研究应用
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-trityl-1,2,4-triazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.
相似化合物的比较
1,2,4-Triazole-3-carboxylic acid: Lacks the trityl group but shares the triazole and carboxylic acid functionalities.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical properties.
Uniqueness: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is unique due to the presence of the trityl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
属性
分子式 |
C22H17N3O2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
1-trityl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C22H17N3O2/c26-21(27)20-23-16-25(24-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI 键 |
KXRTUKKKBSPDRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-benzothiophene](/img/structure/B8551853.png)
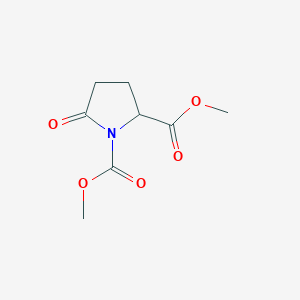
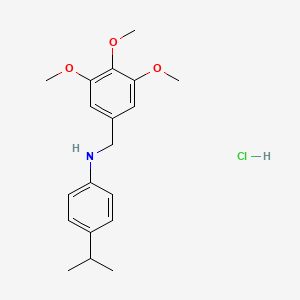
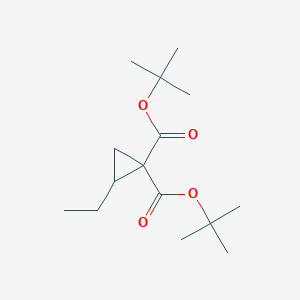
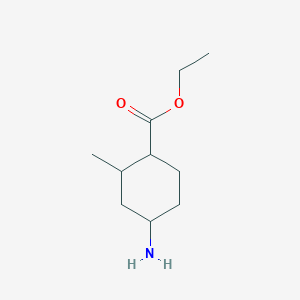
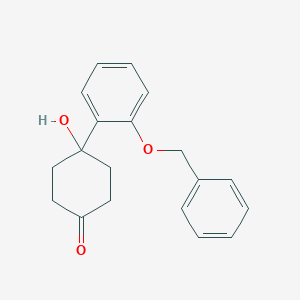
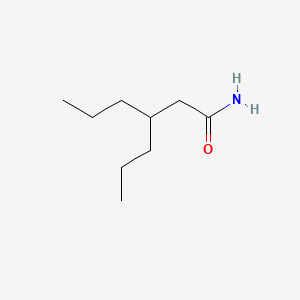
![3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoic acid](/img/structure/B8551931.png)
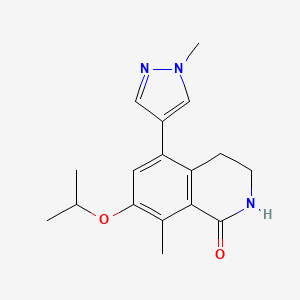

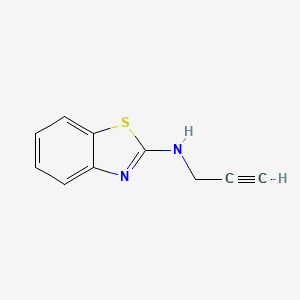
![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)
